3-Nitro-4-azidotoluene
Description
Contextualizing Azide (B81097) and Nitro Functional Groups in Aromatic Systems
The chemical behavior of azido-nitroaromatic compounds is dictated by the interplay of the azide (-N₃) and nitro (-NO₂) functional groups attached to an aromatic ring. The azide group, a linear triatomic species, is considered a pseudohalogen and is known for its high nitrogen content and energetic nature. clockss.org In an aromatic system, the azide group can act as a weak electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. chemsrc.com This dual electronic nature, sometimes referred to as "chameleonic," allows it to influence the reactivity of the aromatic ring in complex ways. rsc.org
The juxtaposition of these two functional groups on a toluene (B28343) backbone in 3-Nitro-4-azidotoluene introduces further complexity due to the electronic contribution of the methyl group. The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. libretexts.org
Historical Development and Contemporary Significance of Azido-Nitroaromatic Chemistry
The study of organic azides dates back to the 19th century, with their synthesis and reactivity being a subject of continuous investigation. researchgate.net Initially, much of the interest in azido-nitroaromatic compounds was driven by their energetic properties, making them relevant to the field of explosives and propellants. The high nitrogen content and the propensity of the azide group to release dinitrogen gas upon decomposition are key factors in this regard.
In contemporary chemistry, the significance of azido-nitroaromatic compounds has expanded considerably. The azide functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the formation of stable triazole linkages, which are valuable in drug discovery, materials science, and bioconjugation.
Furthermore, azido-nitroaromatic compounds are utilized as precursors in the synthesis of various heterocyclic compounds and as photoaffinity labels to study biological systems. clockss.orgacs.org The nitro group, in addition to its electronic influence, can be reduced to an amino group, providing a versatile handle for further chemical modifications. researchgate.net
Research Impetus and Specific Objectives Pertaining to this compound
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the impetus for studying such a compound can be inferred from the broader interest in its structural class. The specific arrangement of the nitro and azido (B1232118) groups on the toluene ring in this compound makes it a unique isomer with potentially distinct properties compared to other azidonitrotoluenes.
A primary research objective for a compound like this compound would be to serve as a building block in organic synthesis. For instance, it is a known precursor in the synthesis of 4-Nitro-5-methylbenzofurazane 1-oxide. guidechem.com This highlights its utility as an intermediate for creating more complex molecular architectures.
Further research objectives would likely include:
Exploration of its reactivity: Investigating how the specific substitution pattern influences its participation in reactions like cycloadditions, reductions, and nucleophilic substitutions.
Evaluation of its energetic properties: Characterizing its thermal stability and decomposition pathways to assess its potential as an energetic material.
Biological screening: Assessing its potential bioactivity, as many nitroaromatic and azide-containing compounds exhibit interesting pharmacological properties. nih.gov
Due to the limited direct research on this compound, much of the understanding of its chemical nature is derived from studies of related compounds.
Interactive Data Tables
Below are data tables summarizing key information related to this compound and its constituent functional groups.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 20615-75-2 | chemsrc.com |
| Molecular Formula | C₇H₆N₄O₂ | growingscience.com |
| Molecular Weight | 178.15 g/mol | growingscience.com |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature |
Table 2: Spectroscopic Data of a Related Compound (4-Azidotoluene)
| Spectroscopic Technique | Key Data | Source |
| ¹H NMR (CDCl₃) | δ 7.16 (d, J = 8.0 Hz, 2H), 6.93 (d, J = 8.0 Hz, 2H), 2.33 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ 137.1 (C-N₃), 134.6 (C-CH₃), 130.4 (Ar-C), 118.9 (Ar-C), 20.9 (CH₃) | |
| IR (KBr, cm⁻¹) | The azide group typically shows a strong, sharp absorption band around 2100-2160 cm⁻¹. The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. | General Spectroscopic Principles |
This compound represents an intriguing, albeit understudied, member of the azido-nitroaromatic family. Its unique isomeric structure, combining the activating methyl group with the deactivating nitro group and the versatile azide functionality, suggests a rich and complex chemical profile. While direct research is limited, its role as a synthetic precursor is established. Further investigation into its reactivity, energetic properties, and potential biological applications would be a valuable contribution to the field of organic chemistry. The broader significance of azido-nitroaromatic compounds in areas ranging from materials science to medicinal chemistry underscores the potential importance of a deeper understanding of specific isomers like this compound.
Properties
IUPAC Name |
1-azido-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6(9-10-8)7(4-5)11(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBGEGMFYCHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 4 Azidotoluene and Analogous Azido Nitroaromatic Derivatives
Strategies for Aromatic Azidation
The incorporation of an azido (B1232118) group onto an aromatic ring is a critical step in the synthesis of the target compounds. This can be achieved through several reliable pathways, primarily involving the conversion of aromatic amines or the direct substitution of a suitable leaving group.
A classical and widely utilized method for synthesizing aromatic azides is through the diazotization of a primary aromatic amine, followed by treatment with an azide (B81097) salt. uni-muenchen.deresearchgate.net This procedure is generally high-yielding and applicable to a wide range of aromatic amines that can undergo diazotization. uni-muenchen.de The process begins with the reaction of a primary aromatic amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. blogspot.com This forms a diazonium salt, which is a versatile intermediate. scirp.org
The diazonium group ([N₂]⁺) is an excellent leaving group (as dinitrogen gas), which can be readily displaced by a nucleophile. In this pathway, the diazonium salt is treated with sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃) to introduce the azido functionality. mdpi.comorganic-chemistry.org This two-step, one-pot procedure allows for the efficient conversion of anilines to aryl azides under mild conditions. researchgate.netorganic-chemistry.org For the synthesis of 3-nitro-4-azidotoluene, a suitable precursor would be 4-amino-2-nitrotoluene, which upon diazotization and subsequent reaction with sodium azide, would yield the desired product.
An alternative and powerful strategy for introducing an azide group is through nucleophilic aromatic substitution (SₙAr). researchgate.netmdpi.com This reaction is particularly effective for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂). masterorganicchemistry.comlibretexts.org The nitro group activates the ring towards attack by nucleophiles, especially at the ortho and para positions relative to its location. masterorganicchemistry.comlibretexts.org
In this approach, a suitable leaving group, such as a halogen (e.g., -F, -Cl), is displaced by the azide ion (N₃⁻), which acts as a moderately strong nucleophile. uni-muenchen.debeilstein-journals.org The reaction typically proceeds by an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group. libretexts.org For instance, the synthesis of this compound could be envisioned starting from 4-chloro-3-nitrotoluene (B146361) or 4-fluoro-3-nitrotoluene, where the halide is displaced by sodium azide, often in a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the azide nucleophile. uni-muenchen.deresearchgate.net
Regioselective Nitration of Aromatic Substrates
The regioselective introduction of a nitro group onto an aromatic ring is a cornerstone of synthesizing nitroaromatic compounds. ias.ac.in Electrophilic aromatic nitration is a widely studied reaction of significant industrial importance. ias.ac.in Traditional methods often employ a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). frontiersin.org However, these harsh conditions can lead to problems of over-nitration and poor selectivity. ias.ac.in
The directing effects of substituents already present on the aromatic ring govern the position of the incoming nitro group. In the case of toluene (B28343), the methyl group is an ortho-, para-director. Nitrating toluene typically yields a mixture of isomers. Achieving high regioselectivity can be challenging. frontiersin.org Modern methods have focused on developing milder and more selective nitration systems. The use of solid acid catalysts, such as zeolites, has been shown to influence the regioselectivity of nitration reactions. ias.ac.ingoogle.com For example, nitration of toluene within zeolite cages can alter the ortho/para isomer ratio compared to conventional liquid-phase reactions. ias.ac.in Similarly, carrying out the reaction in a micellar medium of sodium dodecylsulfate (SDS) has been reported to favor the formation of the para-isomer with high regioselectivity. researchgate.net The choice of nitrating agent and reaction conditions is therefore crucial for controlling the regiochemical outcome and maximizing the yield of the desired isomer, such as 4-nitrotoluene (B166481) or 2-nitrotoluene, which could serve as precursors in a synthetic sequence.
Convergent and Divergent Synthetic Routes for Building Azido-Nitroaromatic Scaffolds
A stepwise or linear approach is a common strategy for synthesizing specifically substituted aromatic compounds. seela.netnih.gov This involves a sequential series of reactions to introduce the required functional groups in a controlled manner. The order of reactions is critical and is determined by the directing effects of the substituents and their activating or deactivating nature.
For this compound, two plausible stepwise routes are:
Nitration then Azidation: Start with a precursor like 4-chlorotoluene. The first step would be nitration. The methyl group directs ortho/para, and the chloro group also directs ortho/para. The major product of nitration is often 4-chloro-3-nitrotoluene. This intermediate, being activated by the nitro group, can then undergo nucleophilic aromatic substitution with sodium azide to replace the chlorine atom and form the final product.
Azidation Precursor then Nitration: Start with p-toluidine (B81030) (4-aminotoluene). The amine group is a strong activating ortho-, para-director. To control the reaction, the amine is typically first protected (e.g., by acetylation to form an amide). The amide is still an ortho-, para-director, but less activating. Nitration of the protected aniline (B41778) would direct the nitro group to the ortho position (position 3). Following nitration, the protecting group is removed to regenerate the amine. Finally, the 4-amino-2-nitrotoluene intermediate is converted to this compound via diazotization and reaction with an azide salt.
The table below summarizes key transformations in these stepwise strategies.
Table 1: Illustrative Stepwise Reactions for Azido-Nitroaromatic Synthesis| Starting Material | Reagent(s) | Key Transformation | Product/Intermediate |
|---|---|---|---|
| 4-Chlorotoluene | HNO₃, H₂SO₄ | Electrophilic Nitration | 4-Chloro-3-nitrotoluene |
| 4-Chloro-3-nitrotoluene | NaN₃, DMF | Nucleophilic Aromatic Substitution (SₙAr) | This compound |
| 4-Aminotoluene | Acetic Anhydride | Amine Protection | 4-Acetamidotoluene |
| 4-Acetamidotoluene | HNO₃, H₂SO₄ | Electrophilic Nitration | 3-Nitro-4-acetamidotoluene |
| 3-Nitro-4-acetamidotoluene | HCl, H₂O, heat | Deprotection | 4-Amino-2-nitrotoluene |
| 4-Amino-2-nitrotoluene | 1. NaNO₂, HCl2. NaN₃ | Diazotization & Azidation | This compound |
Late-stage functionalization refers to the modification of a complex molecule in the final steps of a synthesis. nih.gov The azido group in this compound is an ideal handle for such modifications using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". nih.govbiosyntan.de This reaction is exceptionally efficient and specific, forming a stable 1,2,3-triazole ring by joining an azide with a terminal alkyne. biosyntan.de
This strategy allows the azido-nitroaromatic scaffold to be coupled to a vast array of other molecules, provided they contain a terminal alkyne. acs.orgresearchgate.net The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from Cu(II) salts (like CuSO₄) in the presence of a reducing agent (like sodium ascorbate). nih.gov The CuAAC reaction is tolerant of many functional groups and can be performed under mild conditions, often in aqueous solvent mixtures. nih.govresearchgate.net This makes it a powerful tool for creating diverse molecular architectures by attaching complex side chains, fluorescent tags, or biomolecules to the pre-formed this compound core. acs.org
The table below provides examples of this functionalization strategy.
Table 2: Examples of Late-Stage Functionalization of an Azido-Aromatic Scaffold via CuAAC| Azido-Aromatic Scaffold | Alkyne Partner | Catalyst System | Functionalized Product |
|---|---|---|---|
| This compound | Phenylacetylene | Cu(I) source (e.g., CuI or CuSO₄/Na Ascorbate) | 1-(4-Methyl-2-nitrophenyl)-4-phenyl-1H-1,2,3-triazole |
| This compound | Propargyl alcohol | Cu(I) source (e.g., CuI or CuSO₄/Na Ascorbate) | (1-(4-Methyl-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |
| This compound | 1-Ethynyl-4-fluorobenzene | Cu(I) source (e.g., CuI or CuSO₄/Na Ascorbate) | 4-(4-Fluorophenyl)-1-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazole |
| This compound | 3-Butyn-1-ol | Cu(I) source (e.g., CuI or CuSO₄/Na Ascorbate) | 2-(1-(4-Methyl-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanol |
Advanced Separation and Purification Techniques for Azido-Nitroaromatic Intermediates
The isolation and purification of azido-nitroaromatic compounds, including this compound, are critical steps that significantly influence the yield, purity, and stability of the final product. The presence of both the azide and nitro functionalities imparts unique chemical properties that necessitate specialized separation techniques. Impurities often arise from starting materials, side reactions (such as the reduction of the nitro group or displacement of the azide), or degradation, making robust purification protocols essential.
Commonly employed methods for the purification of these energetic intermediates include column chromatography, recrystallization, and solid-phase extraction (SPE). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the target compound.
Chromatographic Methods
Chromatography is a powerful technique for separating complex mixtures of azido-nitroaromatic derivatives. High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) are frequently used for both analytical and preparative-scale separations.
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis and purification of nitroaromatic compounds. epa.govepa.gov Reversed-phase columns, such as C18, are commonly used with mobile phases consisting of methanol (B129727)/water or acetonitrile/water mixtures. epa.govacs.org The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For instance, in the analysis of nitroaromatics, a mobile phase of 1:1 methanol and water is often effective. acs.org The retention time of each component is a key parameter for identification and separation. Tetryl, a related energetic material, is known to decompose in methanol/water solutions, highlighting the need to carefully select solvents and sometimes modify the sample by acidification (pH <3) before analysis. epa.gov
Gas Chromatography (GC): GC is suitable for volatile and thermally stable nitroaromatic compounds. mdpi.com It is often coupled with an electron capture detector (GC-ECD), which shows high selectivity for molecules containing nitro groups. mdpi.com A typical GC analysis might involve a temperature-programmed separation to resolve compounds with different boiling points. For example, a method for separating various nitrotoluenes and dinitrobenzenes uses a program starting at 90°C and ramping up to 250°C. mdpi.com
Column Chromatography: For preparative scale, flash column chromatography is widely used. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for effective separation. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often employed to elute compounds based on their polarity. For example, the purification of an azido-nitropyrazole derivative was achieved using flash column chromatography with an eluent of diethyl ether and petroleum ether. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). A specific staining method for organic azides on TLC plates involves reduction with triphenylphosphine (B44618) followed by treatment with ninhydrin, which visualizes the resulting amines as colored spots. uw.edu.pl
Interactive Data Table: Chromatographic Conditions for Nitroaromatic Compounds
| Compound Type | Method | Stationary Phase | Mobile Phase / Eluent | Detector | Reference |
| Nitroaromatics | HPLC | C18 | 50:50 Methanol:Water | UV | epa.gov |
| Nitramines | HPLC | C8 | 15:85 Isopropanol:Water | UV | epa.gov |
| Nitrotoluenes | GC | Capillary Column | Hydrogen (carrier gas) | ECD | mdpi.com |
| Azido-nitropyrazole | Flash Column | Silica Gel | 1:10 Diethyl Ether:Petroleum Ether | TLC | rsc.org |
| Various Azides | TLC | Silica Gel | Appropriate mobile phase | Ninhydrin/PPh3 | uw.edu.pl |
Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid azido-nitroaromatic compounds on both laboratory and industrial scales. The principle lies in the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
The selection of an appropriate solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For example, 1-azido-4-nitrobenzene (B1266194) has been successfully purified by careful recrystallization from benzene (B151609), yielding light yellow needles. rsc.org Similarly, 5-(5-nitrotetrazol-2-ylmethyl)tetrazole monohydrate, an energetic material, is purified by recrystallization from water. researchgate.net The efficiency of recrystallization depends on factors like the cooling rate, agitation, and the solvent's ability to form well-defined crystals.
Interactive Data Table: Recrystallization Solvents for Azido-Nitroaromatic Derivatives
| Compound | Recrystallization Solvent | Outcome | Reference |
| 1-Azido-4-nitrobenzene | Benzene | Light yellow needles, 54% yield | rsc.org |
| 5-(5-nitrotetrazol-2-ylmethyl)tetrazole monohydrate | Water | Pure crystalline product | researchgate.net |
Solid-Phase Extraction (SPE)
Solid-phase extraction is an effective technique for sample clean-up and concentration, particularly for extracting nitroaromatics from aqueous solutions. epa.govepa.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the solid phase while the matrix and impurities pass through. The retained analytes are then eluted with a small volume of an appropriate solvent.
For nitroaromatics and nitramines, resin-based solid phases are generally preferred over silica-based ones, as silica is not sufficiently retentive for compounds like RDX and HMX. epa.govepa.gov This method is considered superior for low-level aqueous samples and can be used as a pre-concentration step before HPLC analysis. epa.gov
Advanced Spectroscopic and Diffraction Based Characterization Methods
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula for 3-Nitro-4-azidotoluene is C₇H₆N₄O₂. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the monoisotopic mass can be calculated.
HRMS analysis, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), measures this exact mass, confirming the compound's elemental composition. rsc.orgrsc.org For instance, in a typical HRMS report, the "calculated" mass for a specific ionic form of the molecule (e.g., [M+H]⁺ or [M+Na]⁺) is compared against the experimentally "found" mass, with a very small mass error (usually < 5 ppm) confirming the identification. rsc.orgacs.org
Table 1: Calculated Isotopic Mass Distribution for this compound (C₇H₆N₄O₂) This table is generated based on the compound's molecular formula and natural isotopic abundances. An experimental HRMS spectrum would validate these values.
| Ion Formula | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₆N₄O₂ | 178.0491 | 100.00 |
| ¹³CC₆H₆N₄O₂ | 179.0524 | 7.76 |
| C₇H₆¹⁵N¹⁴N₃O₂ | 179.0461 | 1.47 |
| C₇H₆N₄¹⁸O¹⁶O | 180.0533 | 0.41 |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Complex Mixture Analysis
To ensure a sample of this compound is free from impurities, such as starting materials or byproducts, chromatographic techniques coupled with mass spectrometry are essential. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing thermally sensitive or non-volatile compounds. A sample is passed through an HPLC column, which separates the components of the mixture. Each separated component then enters the mass spectrometer for detection and identification. nih.govacs.org This method is highly effective for determining the purity of the final product and quantifying any trace-level impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds. The sample is vaporized and separated based on its boiling point and interactions within a GC column before entering the mass spectrometer. nih.gov The mass spectrometer then records a spectrum for each eluting compound. The resulting fragmentation pattern, which is a reproducible fingerprint of the molecule, can be compared against spectral libraries for confirmation. nih.govuni-saarland.de For a molecule like this compound, GC-MS analysis would reveal characteristic fragments resulting from the loss of the azido (B1232118) group (N₃) or the nitro group (NO₂), providing definitive structural confirmation and assessing sample purity. researchgate.netresearchgate.netlibretexts.org
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
While mass spectrometry provides information on mass and connectivity, single-crystal X-ray diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining molecular structure and packing. Although a published crystal structure for this compound was not identified in the searched literature, the following sections describe the principles of the analysis that would be performed on a suitable single crystal.
Elucidation of Molecular Conformation and Stereochemistry in the Crystalline State
By irradiating a single crystal with X-rays, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule. mdpi.com From this map, the exact position of each atom can be determined, yielding precise measurements of bond lengths, bond angles, and torsion (dihedral) angles.
For this compound, this analysis would reveal:
The planarity of the benzene (B151609) ring.
The precise bond lengths and angles of the nitro (C-N, N-O) and azido (C-N, N-N) groups.
The torsion angles describing the orientation of the nitro and azido groups relative to the plane of the benzene ring. For example, analysis of the related compound 1-azido-4-nitrobenzene (B1266194) shows specific spatial arrangements determined by these parameters. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing Arrangements
Beyond the structure of a single molecule, SC-XRD elucidates the supramolecular architecture, which is how molecules are arranged in the crystal lattice. rsc.org This packing is governed by various non-covalent intermolecular interactions. A detailed analysis of the crystallographic data for this compound would identify and characterize these forces, which could include:
π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.
Dipole-dipole interactions: Arising from the polar nitro and azido functional groups.
van der Waals forces: General attractive forces between molecules.
Weak hydrogen bonds: Possible interactions involving the methyl group hydrogens and the oxygen atoms of the nitro group or nitrogen atoms of the azido group on neighboring molecules.
Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and density. Studies on similar azido-nitro aromatic compounds, like 5-azido-3-nitro-1H-1,2,4-triazole, provide a clear framework for how these interactions are analyzed and discussed based on the crystal structure data. mdpi.com
Reactivity Profiles and Detailed Mechanistic Investigations
Thermal and Photochemical Transformations Involving the Azide (B81097) Functionality
The thermal or photochemical decomposition of aryl azides, such as 3-Nitro-4-azidotoluene, is a standard method for generating highly reactive aryl nitrene intermediates by eliminating molecular nitrogen. clockss.orgresearchgate.net This process yields the corresponding 4-methyl-2-nitrophenylnitrene. Nitrenes are electron-deficient species with a nitrogen atom bearing six valence electrons, and they can exist in two electronic spin states: a singlet state and a triplet state. researchgate.netresearchgate.net
Hund's rule generally predicts that the triplet state, having a higher spin multiplicity, will be the ground state. nih.gov However, for many aryl nitrenes, the energy gap between the singlet and triplet states is small, and they can be interconverted. mdpi.comlu.se The singlet nitrene is a closed-shell species that behaves as a powerful electrophile, while the triplet nitrene is a diradical. researchgate.net
The reactivity of the generated 4-methyl-2-nitrophenylnitrene is characteristic of these intermediates:
Singlet State Reactivity: The singlet nitrene can undergo various reactions, including insertion into C-H bonds and cyclization reactions. nih.gov For instance, intramolecular C-H insertion could potentially lead to the formation of cyclic products.
Triplet State Reactivity: The triplet nitrene behaves as a radical and can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of the corresponding primary amine (4-methyl-2-nitroaniline) after a second hydrogen abstraction. researchgate.net It can also dimerize to form azo compounds. researchgate.net The presence of substituents on the aromatic ring can influence the singlet-triplet energy gap and the subsequent reaction pathways. mdpi.commdpi.com
The transition from the initially formed singlet nitrene to the triplet ground state is typically rapid. However, certain reactions are specific to the singlet state and can compete with intersystem crossing.
Studying the decomposition of azides in the vapor phase provides a unique opportunity to observe intramolecular reactions of the resulting nitrene, as interactions with a solvent are precluded. datapdf.com The pyrolysis of substituted azidobenzenes in the gas phase often leads to products derived from the intramolecular reactions of the nitrene intermediate. datapdf.comacs.org
For example, the vapor-phase pyrolysis of 2-isopropylazidobenzene results in the formation of dihydroskatole, a product of intramolecular C-H insertion via a six-membered cyclic transition state. datapdf.com Similarly, o-azidobenzyl alcohol decomposition yields o-aminobenzaldehyde. datapdf.com These results are consistent with the nitrene intermediate reacting as a radical. datapdf.com However, in some cases, dimerization is the predominant pathway. The vapor-phase decomposition of azidobenzene (B1194522) itself yields azobenzene (B91143) as the sole product, while 2-(trifluoromethyl)azidobenzene also yields the corresponding azo compound, suggesting the nitrene reacts as a diradical. datapdf.com For this compound, the pyrolytic behavior would be influenced by both the electron-withdrawing nitro group and the electron-donating methyl group, potentially leading to a complex mixture of products from C-H insertion, dimerization, and other rearrangements.
Reduction Reactions of Nitro and Azide Groups in Azido-Nitroaromatic Systems
The presence of both a nitro and an azide group on the same aromatic ring presents a significant challenge in synthetic chemistry, as both are susceptible to reduction. The ability to selectively reduce one group while leaving the other intact, known as chemoselectivity, is of paramount importance for the synthesis of complex molecules such as diamines or amino-azides, which are valuable intermediates.
Chemoselective Reduction of Azides to Aromatic Amines
The reduction of an azide group to an amine in the presence of a nitro group is a frequently desired transformation. Various reagents and catalytic systems have been developed to achieve this selectivity. The choice of reducing agent is critical, as many powerful reagents would reduce both functionalities.
Research has shown that certain catalytic systems can exhibit high chemoselectivity. For instance, methods employing sodium iodide in combination with Lewis acids like aluminum or gadolinium triflates have been effective for the selective reduction of aromatic azides to their corresponding amines. nih.gov This approach is noted for its mild conditions and has been successfully applied to the synthesis of various aryl amines, leaving other functionalities, including aliphatic azides, untouched. nih.gov The mechanism of this selective transformation has been investigated through techniques like ESI-MS, which helped in characterizing the reaction intermediates. nih.gov
Another approach involves the use of dichloroborane–dimethyl sulfide (B99878) (BHCl2·SMe2), which has demonstrated high chemoselectivity for the reduction of azides in the presence of other reducible groups, including nitro functionalities. researchgate.net Similarly, the Staudinger reaction, which utilizes phosphines like triphenylphosphine (B44618), is a well-established method for converting azides to amines and has been shown to be highly chemoselective, leaving sensitive groups like nitro, nitrile, and ester functionalities intact. sdu.dk
A study on the reduction of 5-nitro-2-azidotoluene, an isomer of the title compound, highlighted the challenges in achieving subsequent reactions. While the azide was reduced, the resulting amine's weak nucleophilicity, due to the presence of the deactivating nitro group, hindered further reactions like Boc-protection. researchgate.net
Table 1: Reagents for Chemoselective Reduction of Aromatic Azides to Amines
| Reagent/Catalyst System | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Al(OTf)₃/NaI | Generic Aryl Azide | Aryl Amine | High | nih.gov |
| Gd(OTf)₃/NaI | Generic Aryl Azide | Aryl Amine | High | nih.gov |
| BHCl₂·SMe₂ | n-Hexyl azide w/ nitro group | n-Hexylamine | High | researchgate.net |
| Ph₃P / Diphenyldisiloxane | 4-Nitrophenethyl azide | 4-Nitrophenethylamine | >99 | sdu.dk |
This table is generated based on data for analogous compounds as specific data for this compound was not available in the cited literature.
Reduction of Nitroarenes to Corresponding Aryl Amines
Conversely, the selective reduction of the nitro group in the presence of an azide is also a critical transformation. The nitro group is a strong electron-withdrawing group, and its reduction to an amine significantly alters the electronic properties of the aromatic ring.
A variety of methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com However, many of these conditions will also reduce the azide group. masterorganicchemistry.com
Achieving chemoselectivity for nitro reduction over azide reduction often requires milder or more specialized reagents. Sodium sulfide (Na₂S) or its hydrate (B1144303) is known to selectively reduce one nitro group in dinitro compounds and can be used in the presence of other sensitive groups. commonorganicchemistry.com Systems like NaBH₄ in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed to enhance the reducing power of sodium borohydride (B1222165), enabling it to reduce nitroaromatics to amines under mild conditions. jsynthchem.com Ruthenium complexes have also been shown to be effective catalysts for the reduction of nitroarenes with good to excellent yields, demonstrating tolerance for various other functional groups. rsc.org
Electrophilic and Nucleophilic Reactions of Azido-Nitroaromatic Compounds
The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic effects of the two substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group with both a negative inductive effect (-I) and a negative mesomeric effect (-M). The azide group (-N₃) is also electron-withdrawing via its inductive effect (-I) but can act as an electron-donating group through resonance (+M).
Electrophilic Reactions: The strong deactivating nature of the nitro group makes electrophilic aromatic substitution significantly more difficult compared to benzene (B151609). Any electrophilic attack is directed to the positions meta to the nitro group. chemguide.co.uk In this compound, the positions available for substitution are C2, C5, and C6. The nitro group at C3 strongly deactivates the entire ring, particularly the ortho (C2, C4) and para (C6) positions. The azide group at C4 also influences the regioselectivity. The combined directing effects make the C6 position the most likely, albeit still difficult, site for electrophilic attack, as it is meta to the nitro group and ortho to the azido (B1232118) group.
Nucleophilic Reactions: The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes azido-nitroaromatic compounds susceptible to nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, there must be a good leaving group and strong electron-withdrawing groups positioned ortho or para to it. quizlet.com In this compound, neither the nitro nor the azide group is a typical leaving group under standard SNAr conditions. However, the presence of these activating groups makes the ring susceptible to attack if a suitable leaving group were present at an ortho or para position. For instance, in 3,4-dichloronitrobenzene, the chlorine atom para to the nitro group is preferentially substituted by a nucleophile over the meta chlorine because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group. quizlet.com By analogy, in this compound, the electron density is lowest at positions C2, C4, and C6, making them the most likely sites for nucleophilic attack.
The azide group itself can react with nucleophiles, although this is less common in aryl azides compared to other reactions. More frequently, the azide group participates in pericyclic reactions, such as 1,3-dipolar cycloadditions, or undergoes thermal or photochemical decomposition to form a highly reactive nitrene intermediate. researchgate.netresearchgate.net The thermal decomposition of ortho-nitroaryl azides often leads to intramolecular cyclization to form benzofurazan (B1196253) oxides (furoxans), a reaction that has been studied kinetically and mechanistically. psu.edursc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Amino-3-nitrotoluene |
| 3-Amino-4-azidotoluene |
| 5-Nitro-2-azidotoluene |
| 4-Nitrophenethyl azide |
| 4-Nitrophenethylamine |
| 4-Nitrophenylazide |
| 4-Nitroaniline |
| n-Hexyl azide |
| n-Hexylamine |
| Benzofurazan oxide |
| 3,4-Dichloronitrobenzene |
| Triphenylphosphine |
| Sodium iodide |
| Aluminum triflate |
| Gadolinium triflate |
| Dichloroborane–dimethyl sulfide |
| Decaborane |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide (PtO₂) |
| Raney Nickel |
| Sodium sulfide |
| Sodium borohydride (NaBH₄) |
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 3-Nitro-4-azidotoluene in laboratory settings?
- Methodological Answer : Prioritize hazard controls based on GHS classification (e.g., acute toxicity, skin/eye irritation). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Reference Safety Data Sheets (SDS) for storage (e.g., inert atmosphere, <25°C) and disposal guidelines. Monitor airborne concentrations using OSHA-compliant methods (e.g., NIOSH sampling) .
Q. Which analytical techniques are validated for quantifying this compound in environmental matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is commonly used, calibrated against certified reference standards (e.g., 10 mg/L in acetonitrile). Internal standards like deuterated analogs (e.g., AOZ-d4, AMOZ-d5) improve precision by correcting matrix effects . Validate methods via spike-recovery tests (80–120% recovery) and limit of detection (LOD) calculations using ICH Q2(R1) guidelines.
Advanced Research Questions
Q. How can contradictions in thermal decomposition data for this compound be systematically resolved?
- Methodological Answer : Apply iterative contradiction analysis:
- Step 1 : Compare experimental conditions (e.g., heating rate, atmosphere) across studies. For example, discrepancies in activation energy (Ea) may arise from dynamic vs. isothermal DSC methods.
- Step 2 : Replicate conflicting experiments with controlled variables (e.g., purity ≥98%, inert gas flow).
- Step 3 : Use multivariate statistics (ANOVA, PCA) to identify outlier datasets. Cross-validate with FTIR or GC-MS to detect intermediate byproducts (e.g., nitroso derivatives) .
Design a study to evaluate the photostability of this compound under varying wavelengths.
- Methodological Answer :
- Experimental Setup : Use a solar simulator with adjustable filters (UVB: 280–315 nm, UVA: 315–400 nm). Prepare solutions in quartz cuvettes (1 mM in ethanol) and expose for 0–24 hours.
- Controls : Dark controls (foil-wrapped samples) and radical scavengers (e.g., TEMPO) to assess degradation pathways.
- Analysis : Monitor degradation kinetics via HPLC-MS. Quantify azide loss using iodometric titration and nitro group stability via NMR (¹H, ¹³C).
- Data Interpretation : Fit data to first-order kinetics; report half-lives (t₁/₂) and quantum yields (Φ). Address uncertainties via error propagation analysis .
Q. How can isotopic labeling optimize trace analysis of this compound metabolites?
- Methodological Answer : Synthesize ¹³C/¹⁵N-labeled analogs (e.g., azide-¹⁵N3) via nucleophilic substitution reactions. Use these as internal standards in LC-MS/MS to correct for ion suppression/enhancement. Validate method specificity by spiking into biological matrices (e.g., rat plasma) and comparing extracted ion chromatograms (EICs) against unlabeled analogs. Report precision (RSD <15%) and linearity (R² >0.99) across 1–1000 ng/mL .
Data Management & Reporting
Q. What strategies ensure robust data integrity in studies involving this compound?
- Methodological Answer :
- Raw Data : Archive chromatograms, spectra, and instrument logs in FAIR-compliant repositories (e.g., Zenodo).
- Processed Data : Include baseline-corrected HPLC traces and normalized kinetic curves in appendices. Use SI units and uncertainty intervals (e.g., 95% CI).
- Contradiction Handling : Document outlier rejection criteria (e.g., Grubbs’ test) and unresolved discrepancies in the conclusion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
